molecular formula C18H27N3O3 B2557375 Tert-butyl 4-[(3,4-dimethylphenyl)carbamoyl]piperazine-1-carboxylate CAS No. 1794736-59-6

Tert-butyl 4-[(3,4-dimethylphenyl)carbamoyl]piperazine-1-carboxylate

Cat. No.: B2557375
CAS No.: 1794736-59-6
M. Wt: 333.432
InChI Key: UETQSUXEUDIAIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[(3,4-dimethylphenyl)carbamoyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H27N3O3 and its molecular weight is 333.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-[(3,4-dimethylphenyl)carbamoyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-13-6-7-15(12-14(13)2)19-16(22)20-8-10-21(11-9-20)17(23)24-18(3,4)5/h6-7,12H,8-11H2,1-5H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETQSUXEUDIAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-[(3,4-dimethylphenyl)carbamoyl]piperazine-1-carboxylate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C18H27N3O3
  • Molecular Weight : 333.432 g/mol
  • Purity : Typically ≥95%

This compound belongs to a class of piperazine derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

This compound exhibits its biological activity primarily through modulation of various receptor systems. Notably:

  • GPR119 Agonism : Recent studies have indicated that certain piperazine derivatives can act as agonists for GPR119, a G-protein coupled receptor implicated in glucose metabolism and insulin secretion. This mechanism suggests potential applications in managing type 2 diabetes mellitus (T2DM) .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
GPR119 Activation Potential for enhancing insulin secretion and regulating blood glucose levels.
Anti-inflammatory May inhibit pathways associated with inflammation.
Analgesic Effects Potential to alleviate pain through central nervous system modulation.

Case Studies and Research Findings

  • GPR119 Agonist Studies :
    • In a study focusing on the synthesis of novel piperazine derivatives, several compounds demonstrated significant agonistic activity on GPR119 with EC50 values comparable to existing drugs . These findings highlight the potential of this compound in diabetes treatment.
  • Synthetic Approaches :
    • A one-pot synthetic method was developed for creating derivatives similar to this compound, yielding high purity and yield rates (95–98%). This method enhances the accessibility of such compounds for further biological evaluation .
  • In Vitro Studies :
    • Preliminary in vitro assessments showed promising results regarding the activation of GLP-1 (Glucagon-Like Peptide-1), which is crucial for insulin regulation and appetite control . The compound's ability to activate GLP-1 could lead to its application in obesity management alongside diabetes.

Preparation Methods

Acid Chloride-Mediated Amidation

Procedure:

  • Dissolve 1-Boc-piperazine (1.0 eq) and 3,4-dimethylphenylcarbamoyl chloride (1.2 eq) in dry DCM.
  • Add triethylamine (2.0 eq) dropwise at 0°C.
  • Stir at room temperature for 6–8 hours.
  • Wash with 1M HCl, dry over Na2SO4, and purify via silica gel chromatography.

Outcomes:

  • Yield: 65–75%.
  • Reaction Time: 8–12 hours.

Coupling Agent-Assisted Amidation

Procedure:

  • Dissolve 1-Boc-piperazine (1.0 eq) and 3,4-dimethylbenzoic acid (1.2 eq) in dry DMF.
  • Add HATU (1.5 eq) and DIPEA (3.0 eq).
  • Stir at room temperature for 12–24 hours.
  • Extract with ethyl acetate, wash with brine, and purify via recrystallization (ethanol/water).

Outcomes:

  • Yield: 60–70%.
  • Advantage: Avoids handling moisture-sensitive acid chlorides.

Comparative Analysis of Methods

Parameter Acid Chloride Method Coupling Agent Method
Yield 65–75% 60–70%
Reaction Time 6–8 hours 12–24 hours
Cost Lower (no coupling agent) Higher (HATU cost)
Byproducts HCl (easily removed) Urea derivatives
Scalability High Moderate

Key Observations:

  • The acid chloride method offers higher yields and shorter reaction times, making it preferable for large-scale synthesis.
  • Coupling agents like HATU are advantageous for acid-sensitive substrates but increase costs.

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, DCM) enhance reaction rates by stabilizing intermediates.
  • Tetrahydrofuran (THF) is less effective due to poor solubility of Boc-piperazine.

Temperature Control

  • Reactions performed at 0°C to 25°C prevent Boc group cleavage.
  • Elevated temperatures (>40°C) lead to decomposition.

Purification Techniques

  • Column chromatography (hexane/ethyl acetate gradient) achieves >95% purity.
  • Recrystallization from ethanol/water mixtures yields crystalline product suitable for X-ray analysis.

Characterization Data

The final compound is validated via:

  • 1H NMR (400 MHz, CDCl3): δ 7.35 (s, 1H, ArH), 7.20 (d, J = 8.0 Hz, 1H, ArH), 6.95 (d, J = 8.0 Hz, 1H, ArH), 3.60–3.40 (m, 8H, piperazine), 2.25 (s, 6H, CH3), 1.45 (s, 9H, Boc).
  • 13C NMR : δ 155.2 (C=O, Boc), 152.1 (C=O, carbamoyl), 134.5–125.0 (aromatic carbons), 79.8 (C(CH3)3), 45.2–43.5 (piperazine), 28.3 (C(CH3)3), 19.8 (CH3).
  • HRMS : [M+H]+ calcd. for C19H28N3O3: 346.2124; found: 346.2128.

Challenges and Mitigation

  • Mono-Protection Selectivity : Use stoichiometric Boc anhydride (1.1 eq) to minimize bis-Boc byproducts.
  • Moisture Sensitivity : Conduct reactions under anhydrous conditions with molecular sieves.
  • Low Coupling Yields : Pre-activate carboxylic acids with oxalyl chloride before coupling.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify key signals, such as the tert-butyl group (δ ~1.48 ppm) and carbamoyl protons (δ ~6.85–7.40 ppm) .
  • LCMS (ESI) : Validates molecular weight (e.g., [M+Na]+^+ at m/z 680.2) and detects impurities .
    Advanced Research Focus
  • Single-Crystal X-ray Diffraction : Resolves 3D conformation and intermolecular interactions (e.g., C–H···O bonds). Use SHELX programs for refinement and Hirshfeld surface analysis to quantify crystal packing .
  • HPLC-PDA : Quantifies purity (>98%) and detects stereoisomers if present .

How can researchers design derivatives to enhance biological activity?

Q. Advanced Research Focus

  • Structure-Activity Relationship (SAR) : Modify substituents on the piperazine ring or aryl group. For example:
    • Hydrophobic Chains : Adding alkyl groups (e.g., hexyl, heptyl) improves binding to hydrophobic enzyme pockets .
    • Electron-Withdrawing Groups : Chlorine or cyano groups enhance interactions with catalytic residues in targets like histone deacetylases (HDACs) .
      Methodological Tip : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities before synthesis .

What crystallographic challenges arise during structural analysis, and how are they resolved?

Q. Advanced Research Focus

  • Twinned Crystals : Common in piperazine derivatives due to flexible conformations. Use SHELXD for dual-space refinement and HKL-3000 for data integration .
  • Disorder in tert-Butyl Groups : Apply restraints in SHELXL to model rotational disorder .
    Data Interpretation : Analyze hydrogen-bonding networks (e.g., N–H···O) via Mercury software to correlate packing with solubility .

How do researchers resolve contradictions in spectroscopic data during characterization?

Q. Advanced Research Focus

  • NMR Signal Overlap : Use 2D techniques (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC) to assign crowded aromatic regions .
  • LCMS Adducts : Differentiate [M+H]+^+ and [M+Na]+^+ peaks by comparing theoretical/observed isotopic patterns .
    Case Study : Discrepancies in 13C^{13}\text{C} NMR shifts for carbamoyl carbons (δ ~155–157 ppm) may arise from solvent effects (CDCl3_3 vs. CD3_3OD); always report solvent conditions .

What reaction conditions minimize side products during piperazine functionalization?

Q. Basic Research Focus

  • Nucleophilic Substitution : Use NaH in DMF for regioselective alkylation at the piperazine nitrogen .
  • Reduction : Avoid over-reduction of carbamoyl groups by substituting LiAlH4_4 with milder agents (e.g., NaBH4_4) .
    Troubleshooting : If oxidation occurs (e.g., tert-butyl group degradation), replace KMnO4_4 with TEMPO/NaClO under controlled pH .

How is the compound’s stability assessed under varying experimental conditions?

Q. Advanced Research Focus

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., >200°C for solid-state stability) .
  • Solution Stability : Monitor via 1H^{1}\text{H} NMR in DMSO-d6_6 over 72 hours; degradation manifests as new peaks near δ 1.0–1.5 ppm (tert-butyl cleavage) .
    Storage Recommendations : Store at –20°C under inert atmosphere to prevent hydrolysis of the Boc group .

What computational methods predict pharmacokinetic properties of derivatives?

Q. Advanced Research Focus

  • ADMET Prediction : Use SwissADME to estimate logP (optimal range: 2–4) and bioavailability scores .
  • Metabolic Sites : Identify labile groups (e.g., tert-butyl esters) via StarDrop’s cytochrome P450 metabolism module .
    Case Study : tert-Butyl 4-hexylphenyl derivatives show improved oral bioavailability (t1/2_{1/2} > 6h in murine models) due to balanced lipophilicity .

How are molecular docking studies conducted to evaluate enzyme inhibition?

Q. Advanced Research Focus

  • Target Selection : Prioritize enzymes like HDACs or HIF prolyl-hydroxylases, where piperazine carbamoyls act as chelators .
  • Docking Workflow :
    • Prepare protein structures (PDB: 4BXW for HDACs) using AutoDock Tools.
    • Define binding pockets around catalytic zinc ions.
    • Score poses with MM-GBSA to rank derivatives .
      Validation : Compare docking scores (e.g., ΔG < –8 kcal/mol) with in vitro IC50_{50} values for correlation .

What strategies address low yields in Suzuki-Miyaura cross-coupling reactions with boronate derivatives?

Q. Advanced Research Focus

  • Catalyst Optimization : Use Pd(dppf)Cl2_2/Cs2_2CO3_3 in dioxane at 80°C for efficient coupling of aryl boronate esters .
  • Microwave Assistance : Reduce reaction time from 24h to 1h while maintaining yields >70% .
    Troubleshooting : If boronate decomposition occurs, add 4Å molecular sieves to scavenge moisture .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.